Enantiomer-Specific Beta-2 Adrenergic Receptor Binding
The (3R)-enantiomer demonstrates quantifiable binding to the human beta-2 adrenergic receptor. In a receptor binding assay using membranes prepared from human recombinant Sf9 cells expressing the cloned human receptor, the (R)-enantiomer exhibited an IC50 of 794 nM [1]. This establishes a baseline for its interaction with this therapeutically relevant GPCR target. Direct quantitative comparison with the (3S)-enantiomer is not available from the same study, representing a limitation in head-to-head differentiation for this specific target [1].
| Evidence Dimension | Beta-2 adrenergic receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 794 nM |
| Comparator Or Baseline | Data for (3S)-enantiomer not available in the same assay context. |
| Quantified Difference | N/A (no direct comparator) |
| Conditions | Receptor binding assay with membranes prepared from human recombinant Sf9 cells expressing cloned human beta-2 adrenergic receptor. |
Why This Matters
This provides a quantifiable, enantiomer-specific interaction with a key GPCR, which is critical for programs where stereochemistry dictates target engagement and downstream efficacy.
- [1] BindingDB. BDBM50422411. CHEMBL154419. IC50: 794 nM for human beta-2 adrenergic receptor. View Source
